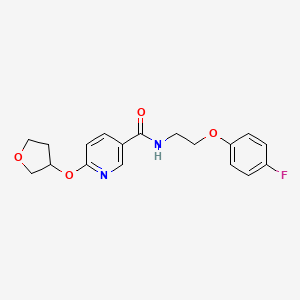

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as FPh-TFM-NMN, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide mononucleotide (NMN), which is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FPh-TFM-NMN is known to have a higher bioavailability and potency than NMN, making it a promising candidate for various therapeutic interventions.

Wissenschaftliche Forschungsanwendungen

Novel Na+/Ca2+ Exchange Inhibitor

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, under the investigation name YM-244769, has shown promise as a novel potent Na+/Ca2+ exchange (NCX) inhibitor. This compound preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, making it significantly more effective against NCX3 than other NCX isoforms. Such specificity does not significantly affect extracellular Na+-dependent 45Ca2+ efflux, highlighting its potential as a neuroprotective drug by safeguarding against hypoxia/reoxygenation-induced cell damage in neuronal cells. This characteristic suggests a therapeutic potential for conditions where NCX3 activity is detrimental, including various neurological disorders (Iwamoto & Kita, 2006).

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

Research into the fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+) has led to the synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide. This compound showcases a technical fluorescence emission maximum of 410 nm upon excitation at 300 nm. Its development aids in the understanding of enzymatic processes involving NAD+, as the fluorescent yield and lifetime of this analog provide insights into the intramolecular interactions within the dinucleotide. This advancement could be crucial for studies in biochemistry and pharmacology, offering a novel way to observe NAD+-dependent dehydrogenase reactions in real-time (Barrio, Secrist, & Leonard, 1972).

Modification of Drug Metabolism Inhibition

The effects of nicotinamide on altering the apparent mechanism of inhibition of various substances on drug metabolism by liver microsomes have been studied, showing that nicotinamide can modify the inhibition mechanism of compounds like SKF 525A-PA and DPEA. This insight is significant for the development of drug therapies and understanding drug interactions, especially in liver metabolism where nicotinamide plays a role in modulating the metabolic pathway inhibition, potentially affecting the pharmacokinetics of various drugs (Sasame & Gillette, 1970).

Molecular Switch Based on Redox Reaction

Innovative molecular switches incorporating nicotinamide and quinone within a fluorophore-spacer-receptor structure demonstrate redox-active behaviors dependent on the oxidation state of the receptor unit. These switches, particularly those based on nicotinamide, exhibit a strong fluorescence in their oxidized state but become non-fluorescent upon reduction due to electron transfer. This characteristic underlines their potential application in developing sensitive and reversible biosensors for detecting biological redox reactions, offering a tool for probing cellular environments and enzyme activities with high specificity and sensitivity (Yan et al., 2005).

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMCRWWSYVTBED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)

![N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2397958.png)